molecular formula C38H37N5O2S B394184 2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone

2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone

Cat. No.: B394184
M. Wt: 627.8g/mol
InChI Key: QLCCBQMFVSWHLR-UHFFFAOYSA-N
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Description

“2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone” is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone” typically involves multi-step organic reactions. The process may include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazole ring: This step might involve the reaction of a hydrazine derivative with a suitable nitrile or ester.

    Attachment of the phenoxy and phenyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Final assembly: The final compound is formed by linking the triazole and quinazolinone moieties through a sulfanyl bridge.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the quinazolinone core, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or phenoxy groups, leading to derivatives with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with modified phenyl or phenoxy groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

Quinazolinone derivatives are often explored for their therapeutic potential. This compound may be investigated for its anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of “2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone” likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-phenylquinazolinone: A simpler quinazolinone derivative with potential biological activity.

    4H-1,2,4-triazole derivatives: Compounds with a triazole ring, known for their diverse pharmacological properties.

    Phenoxyphenyl compounds: Molecules containing phenoxy and phenyl groups, often studied for their chemical reactivity and biological effects.

Uniqueness

The uniqueness of “2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone” lies in its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity may confer unique biological activities and make it a valuable compound for scientific research.

Properties

Molecular Formula

C38H37N5O2S

Molecular Weight

627.8g/mol

IUPAC Name

2-[[5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-ethylphenyl)quinazolin-4-one

InChI

InChI=1S/C38H37N5O2S/c1-2-27-17-21-31(22-18-27)42-36(39-34-16-10-9-15-33(34)37(42)44)26-46-38-41-40-35(43(38)30-13-7-4-8-14-30)25-45-32-23-19-29(20-24-32)28-11-5-3-6-12-28/h4,7-10,13-24,28H,2-3,5-6,11-12,25-26H2,1H3

InChI Key

QLCCBQMFVSWHLR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NN=C(N4C5=CC=CC=C5)COC6=CC=C(C=C6)C7CCCCC7

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NN=C(N4C5=CC=CC=C5)COC6=CC=C(C=C6)C7CCCCC7

Origin of Product

United States

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